Tyverb
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H34ClFN4O7S2 |
|---|---|
Molecular Weight |
753.3 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10) |
InChI Key |
OZDXXJABMOYNGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Synonyms |
GW 282974X GW 572016 GW-282974X GW-572016 GW282974X GW572016 lapatinib lapatinib ditosylate N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine Tyke |
Origin of Product |
United States |
Background of Receptor Tyrosine Kinase Rtk Inhibition in Oncology Research
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating essential cellular processes, including growth, proliferation, differentiation, and survival. plos.orgmdpi.com These receptors are activated by the binding of extracellular ligands, which triggers a cascade of intracellular signaling events. tandfonline.com In healthy tissues, RTK activity is tightly controlled. However, in many types of cancer, these signaling pathways become dysregulated due to mutations, gene amplification, or overexpression of RTKs. plos.orgmdpi.com This aberrant signaling can lead to uncontrolled cell growth and tumor development, making RTKs attractive targets for cancer therapy. plos.orgtandfonline.com
The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized cancer treatment by providing a way to specifically target these dysregulated pathways. mdpi.com Unlike traditional chemotherapy, which affects all rapidly dividing cells, TKIs are designed to block the activity of specific RTKs, thereby inhibiting downstream signaling and suppressing tumor growth. mdpi.complos.org Most TKIs work by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the kinase domain of the RTK, preventing the phosphorylation and activation of the receptor. plos.orgscirp.org This targeted approach has led to the development of more effective and less toxic cancer therapies. mdpi.com
Overview of Lapatinib As a Dual Epidermal Growth Factor Receptor Egfr and Human Epidermal Growth Factor Receptor 2 Her2 Tyrosine Kinase Inhibitor in Preclinical Contexts
Direct Kinase Inhibition and Receptor Interactions
Lapatinib's mechanism of action begins with its direct interaction with the intracellular domains of the EGFR and HER2 receptors. This interaction is highly specific and initiates a cascade of inhibitory effects that ultimately block downstream signaling.
Competitive Binding to Intracellular ATP-Binding Sites of EGFR (HER1/ErbB1) and HER2 (ErbB2) Tyrosine Kinase Domains
Lapatinib functions as a reversible, ATP-competitive inhibitor, targeting the intracellular tyrosine kinase domains of both EGFR and HER2. nih.govnih.gov It binds to the ATP-binding pocket of the kinase domain, preventing the natural substrate, adenosine (B11128) triphosphate (ATP), from binding. nih.gov This action is highly potent, with studies demonstrating significant inhibitory activity at nanomolar concentrations. cancer-research-network.comabcam.com The binding is characterized by a notably slow dissociation rate, with a reported half-life of over 300 minutes, which results in prolonged inhibition of receptor activity. aacrjournals.org
Table 1: Inhibitory Potency of Lapatinib
| Target Kinase | IC₅₀ Value (in vitro) | Reference |
|---|---|---|
| EGFR (ErbB1) | 10.2 nM | cancer-research-network.com |
| HER2 (ErbB2) | 9.8 nM | cancer-research-network.com |
| EGFR (ErbB1) | 3 nM | abcam.com |
| HER2 (ErbB2) | 13 nM | abcam.com |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process. Lower values indicate higher potency.
Prevention of Receptor Autophosphorylation and Subsequent Activation
The binding of a ligand to the extracellular domain of EGFR, or the overexpression of HER2, typically triggers receptor dimerization and subsequent activation of the intracellular kinase domain. This activation process involves autophosphorylation, where the kinase domain of one receptor in a dimer phosphorylates tyrosine residues on its partner receptor. wikipedia.org By competitively occupying the ATP-binding site, lapatinib directly blocks this critical phosphorylation step. nih.govnih.gov This prevention of autophosphorylation means the receptors remain in an inactive state, unable to initiate the downstream signaling cascades that drive cell proliferation and survival. cancer-research-network.compatsnap.comresearchgate.net
Impact on HER Family Dimerization Patterns and Receptor Trafficking
The effect of lapatinib on receptor dimerization is complex. While it inhibits the kinase activity that is a consequence of dimerization, computational and experimental models show that lapatinib binding can stabilize inactive HER2 homodimers (HER2/HER2) and heterodimers (such as HER2/EGFR and HER2/HER3). nih.govresearchgate.net By locking the kinase domain in an inactive conformation, lapatinib prevents receptor ubiquitination and subsequent degradation. nih.govresearchgate.net This leads to an unusual accumulation of inactive receptors on the cell surface. nih.govaacrjournals.org Some research indicates that lapatinib can promote an atypical form of HER2-HER3 heterodimerization, which is structurally distinct from the canonical active dimer. nih.govelifesciences.orgnih.gov Furthermore, lapatinib has been shown to inhibit the nuclear translocation of both EGFR and HER2, a process where these receptors can act as transcription factors. nih.gov
Inhibition of Truncated HER2 Receptor (p95ErbB2) Activity
A truncated form of the HER2 receptor, known as p95ErbB2 or p95, lacks the extracellular domain but retains a fully functional intracellular kinase domain. nih.govresearchgate.net Because it lacks the binding site for extracellularly targeted therapies, cells expressing p95ErbB2 can be resistant to such agents. nih.govresearchgate.net However, since lapatinib acts on the intracellular kinase domain, its efficacy is not compromised by this truncation. nih.govnih.gov Studies have demonstrated that lapatinib effectively inhibits the phosphorylation of p95ErbB2, blocks its downstream signaling, and inhibits the growth of cells expressing this truncated receptor. nih.govresearchgate.netoup.com
Downstream Signaling Pathway Modulation
By blocking receptor activation at the cell surface, lapatinib effectively cuts off the signal transmission to key intracellular pathways that regulate cellular functions.
Disruption of the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Signaling Axis
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Activated EGFR and HER2 receptors normally initiate this pathway by recruiting and activating PI3K. patsnap.comaacrjournals.org Lapatinib's inhibition of EGFR and HER2 autophosphorylation prevents the activation of this pathway at its source. patsnap.comnih.gov This blockade leads to a dose-dependent decrease in the phosphorylation of key downstream effectors, including AKT and the mammalian target of rapamycin (B549165) (mTOR). cancer-research-network.comabcam.comnih.govresearchgate.net By disrupting this axis, lapatinib suppresses the pro-survival signals that are often hyperactivated in HER2-positive cancer cells. nih.govtmc.edu
Inhibition of the RAS/RAF/MEK/ERK (MAPK) Signaling Cascade
Lapatinib exerts significant influence over the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, which is a critical downstream effector of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). cancer-research-network.comnih.gov By inhibiting the tyrosine kinase activity of EGFR and HER2, lapatinib prevents their autophosphorylation and subsequent activation of this cascade. nih.govwikipedia.org This blockade disrupts the signal transduction that would otherwise lead to cell proliferation. cancer-research-network.com In vitro studies have demonstrated that lapatinib's inhibition of EGFR and HER2 leads to decreased phosphorylation of key proteins within this pathway, including Raf and ERK. mdpi.com
The inhibition of the Raf/MEK/ERK pathway is considered the primary mechanism through which lapatinib mediates the radiosensitization of breast cancer cells. nih.govnih.gov In EGFR-positive basal breast cancer cells, ionizing radiation typically induces a strong activation of ERK1/2, a response that is abolished by pretreatment with lapatinib. nih.gov The critical role of this pathway is further highlighted by the fact that direct inhibition of MEK is sufficient to radiosensitize breast cancer cells, including those that are resistant to lapatinib. nih.gov Conversely, constitutive activation of the Raf/MEK/ERK pathway is enough to block lapatinib-mediated radiosensitization. nih.gov
Furthermore, the MAPK pathway is implicated in mechanisms of resistance to lapatinib. Overexpression or activating mutations of Ras, though rare in breast cancer, can reduce cellular susceptibility to lapatinib. researchgate.net However, this resistance can be overcome by the addition of a MEK inhibitor, underscoring the pathway's central role. researchgate.net In a different context, particularly in triple-negative breast cancer (TNBC) cells, lapatinib treatment has been observed to paradoxically activate the Raf-1/MAPK signaling axis, leading to the expression of interleukin-6 (IL-6) and potentially enhancing cell motility. wikipedia.orgfoxchase.org
| Cellular Context | Effect on Pathway | Key Mediators | Resulting Cellular Outcome | Reference |
|---|---|---|---|---|
| HER2+ Breast Cancer | Inhibition | p-Raf, p-ERK | Inhibition of proliferation, Radiosensitization | nih.gov, mdpi.com |
| Lapatinib-Resistant (Ras-mutated) HER2+ Cells | Activated (Resistance Mechanism) | Ras, MEK, Erk | Reduced sensitivity to lapatinib | researchgate.net |
| Triple-Negative Breast Cancer (TNBC) | Activation | Raf-1, MAPKs, JNKs, p38 MAPK | Induction of IL-6, Increased cell motility | wikipedia.org, foxchase.org |
Regulation of Other Key Intracellular Pathways
The effect of lapatinib on Nuclear Factor-kappa B (NF-κB) signaling appears to be context-dependent. In HER2-overexpressing breast cancer cells, such as SKBR3 and MDA-MB-453, lapatinib has been shown to potently inhibit the activation of NF-κB. nih.govaacrjournals.org This inhibition is achieved by blocking the PI3K/Akt cascade, which subsequently leads to reduced phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govaacrjournals.org Treatment with lapatinib in these cells resulted in decreased phosphorylation of IκB-α in a dose-dependent manner, preventing the nuclear translocation and activity of NF-κB. nih.govaacrjournals.org
Conversely, in other studies involving both HER2-positive and triple-negative breast cancer (TNBC) cells, lapatinib was found to induce NF-κB activation. This activation was independent of its inhibitory effects on EGFR and HER2 and was characterized by the phosphorylation of the p65 subunit of NF-κB. The mechanism for this induction was shown to involve Src family kinase (SFK)-dependent phosphorylation of both p65 and IκBα. This lapatinib-induced activation of NF-κB was suggested to render the cells more vulnerable to NF-κB inhibition by other means, such as proteasome inhibitors.
Lapatinib has been shown to downregulate the expression of thymidylate synthase (TS), a key enzyme in nucleotide synthesis and a target for fluoropyrimidine chemotherapies. The mechanism for this downregulation is the inhibition of the nuclear translocation of both EGFR and HER2. In certain cancer cells, particularly those with HER2 amplification, both EGFR and HER2 can move from the cell membrane to the nucleus, where they act as transcription factors.
Research has demonstrated that nuclear EGFR and HER2 can bind directly to the promoter region of the TS gene, thereby activating its transcription. Lapatinib intervenes in this process by preventing both the ligand-dependent nuclear translocation of EGFR and the stable presence of HER2 within the nucleus. This action abolishes the association of these receptors with the TS promoter, leading to reduced TS gene transcription and subsequent downregulation of the TS protein. This effect is more pronounced with the dual inhibition of EGFR and HER2 by lapatinib compared to the inhibition of either receptor alone. By reducing TS levels, lapatinib can sensitize cancer cells to fluoropyrimidine-based drugs like 5-FU.
Lapatinib modulates a critical signaling pathway involving the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) and the tumor suppressor Protein Phosphatase 2A (PP2A). This mechanism is particularly relevant in triple-negative breast cancer (TNBC) cells. CIP2A functions by inhibiting the activity of PP2A, which in turn leads to the stabilization of oncogenic proteins like p-Akt.
Studies have shown that lapatinib induces apoptosis in TNBC cells by inhibiting CIP2A expression in a dose- and time-dependent manner. The reduction in CIP2A relieves its inhibitory constraint on PP2A, leading to a significant increase in PP2A's phosphatase activity. Activated PP2A then dephosphorylates and inactivates key survival signals, most notably p-Akt. This entire cascade, from CIP2A inhibition to p-Akt downregulation, is a key determinant of lapatinib-induced apoptosis in these cells. The mechanism of CIP2A downregulation by lapatinib appears to be indirect, involving the disruption of the Elk1 transcription factor's binding to the CIP2A promoter. Furthermore, upregulation of CIP2A has been identified as a contributor to acquired resistance to lapatinib in ErbB2-positive breast cancer cells.
| Target Molecule | Effect of Lapatinib | Downstream Consequence | Cellular Outcome | Reference |
|---|---|---|---|---|
| CIP2A | Inhibition/Downregulation | Disinhibition of PP2A | Initiates apoptotic signaling | ,, |
| PP2A | Increased Activity | Dephosphorylation of p-Akt | Suppression of survival signals | , |
| p-Akt | Downregulation/Dephosphorylation | - | Induction of Apoptosis | , |
Lapatinib alters the activity of the p38 MAPK, a stress-induced kinase involved in cellular processes like apoptosis and inflammation. In vitro studies have shown that lapatinib treatment can lead to an increase in p38 expression, which is associated with the induction of apoptosis. mdpi.com In the context of TNBC, treatment with lapatinib activates the p38 MAPK signaling pathway, which contributes to the induction and expression of IL-6. wikipedia.orgfoxchase.org Furthermore, when used in combination with other agents like obatoclax, lapatinib-induced activation of p38 MAPK was shown to promote cell killing. This suggests that lapatinib-mediated activation of the p38 MAPK pathway can be a pro-apoptotic or pro-inflammatory signal depending on the cellular context and co-treatments.
While lapatinib is primarily known as a dual inhibitor of EGFR and HER2, research suggests it may also have an impact on other kinases, such as Anaplastic Lymphoma Kinase (ALK). nih.gov Computer-aided molecular docking studies have identified lapatinib as a potential inhibitor of the EML4-ALK fusion protein, an oncogenic driver in a subset of non-small cell lung cancers. These computational models suggest that lapatinib can bind to the EML4-ALK protein with a high score, indicating a potential for inhibitory activity. This finding points to a possible, though less characterized, role for lapatinib in targeting ALK-driven malignancies.
Effects on Cellular Processes in Preclinical Models
Preclinical studies utilizing various cancer cell lines have been instrumental in elucidating the cellular effects of lapatinib. These in vitro models have demonstrated lapatinib's ability to induce apoptosis, inhibit cell proliferation and growth, and modulate the expression of proteins critical to cell survival.
Induction of Apoptosis in Cancer Cell Lines
Lapatinib has been shown to induce apoptosis in a variety of cancer cell lines, particularly those that overexpress HER2. nih.govaacrjournals.org For instance, in HER2-overexpressing breast cancer cell lines, lapatinib treatment leads to a significant increase in programmed cell death. kindai.ac.jpnih.gov This pro-apoptotic effect has been observed in both trastuzumab-sensitive and resistant cells, suggesting its potential utility in cases where resistance to other HER2-targeted therapies has developed. nih.govaacrjournals.org
The induction of apoptosis by lapatinib is often dose- and time-dependent. oncotarget.com In triple-negative breast cancer (TNBC) cell lines, such as HCC1937, MDA-MB-468, and MDA-MB-231, lapatinib induced significant apoptosis. oncotarget.com The mechanism of apoptosis induction involves the activation of caspases, key enzymes in the apoptotic cascade, as evidenced by the cleavage of PARP (Poly ADP-ribose polymerase). aacrjournals.org Furthermore, lapatinib-induced apoptosis is associated with a decrease in the mitochondrial transmembrane potential, indicating the involvement of the intrinsic apoptotic pathway. plos.org
Studies have also demonstrated that the pro-apoptotic effect of lapatinib is linked to the inhibition of specific signaling pathways. For example, in HER2 amplification-positive breast cancer cells, lapatinib induces apoptosis by upregulating the pro-apoptotic protein BIM through the inhibition of the MEK-ERK signaling pathway. kindai.ac.jpnih.gov In some cellular contexts, the apoptotic response to lapatinib is attenuated by the presence of mutations in the PIK3CA gene, which can lead to the hyperactivation of the PI3K/Akt pathway. kindai.ac.jpnih.gov
| Cell Line | Cancer Type | Lapatinib Concentration | Duration of Treatment | Apoptosis Induction | Reference |
| SKBR3 (Trastuzumab-resistant) | Breast Cancer | 1 µmol/L | 48 hours | Increased PARP cleavage | aacrjournals.org |
| HCC1937 | Triple-Negative Breast Cancer | Dose-dependent | 48 hours | Significant induction of apoptosis | oncotarget.com |
| MDA-MB-468 | Triple-Negative Breast Cancer | Dose-dependent | 48 hours | Significant induction of apoptosis | oncotarget.com |
| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent | 48 hours | Significant induction of apoptosis | oncotarget.com |
| K562 | Chronic Myelogenous Leukemia | ~1.49 µM (IC50) | 16 hours | Reduced mitochondrial transmembrane potential | plos.org |
| HER2 amplification-positive breast cancer cells | Breast Cancer | Not specified | Not specified | Induced apoptosis | kindai.ac.jpnih.gov |
Inhibition of Cancer Cell Proliferation and Growth
A primary effect of lapatinib is the inhibition of cancer cell proliferation and growth, a direct consequence of its blockade of EGFR and HER2 signaling. nih.govnih.govresearchgate.net This anti-proliferative effect has been demonstrated across a wide range of cancer cell lines, including those from breast, lung, head and neck, and colon cancers. plos.org The sensitivity of different cell lines to lapatinib varies, with IC50 (half-maximal inhibitory concentration) values ranging from the nanomolar to the micromolar range. plos.orgnih.gov
For example, HER2-overexpressing breast cancer cell lines like BT474 and SKBr3 are highly sensitive to lapatinib, with IC50 values of 25 and 32 nmol/L, respectively. nih.gov In contrast, cell lines with low HER2 expression, such as MDA-MB-468 and T47D, exhibit much higher IC50 values in the micromolar range. nih.gov In esophageal squamous cell carcinoma (ESCC) primary cells, lapatinib inhibited cell proliferation in a concentration-dependent manner, with IC50 values between 1 and 10 µM. spandidos-publications.com
The inhibition of proliferation is mediated by the downregulation of key cell cycle proteins and the induction of cell cycle arrest. nih.gov For instance, in responsive breast cancer cells, lapatinib treatment leads to the downregulation of transcripts for cyclin D1 (CCND1), a protein crucial for cell cycle progression. nih.gov Furthermore, lapatinib has been shown to inhibit the growth of brain-seeking breast cancer cells in vitro, with a more pronounced effect on cells overexpressing HER2. oup.com
| Cell Line | Cancer Type | Lapatinib IC50 | Reference |
| BT474 | Breast Cancer | 25 nmol/L | nih.gov |
| SKBr3 | Breast Cancer | 32 nmol/L | nih.gov |
| MDA-MB-468 | Breast Cancer | Micromolar range | nih.gov |
| T47D | Breast Cancer | Micromolar range | nih.gov |
| K562 | Chronic Myelogenous Leukemia | ~1.49 µM | plos.org |
| Breast Cancer Cell Lines | Breast Cancer | 0.01 to 18.6 µM | plos.org |
| Lung Cancer Cell Lines | Lung Cancer | 0.057 to 11.5 µM | plos.org |
| Head and Neck Cancer Cell Lines | Head and Neck Cancer | 0.029 to 3.074 µM | plos.org |
| Colon Cancer Cell Lines | Colon Cancer | 1.51 to 7.7 µM | plos.org |
| Esophageal Squamous Cell Carcinoma Primary Cells | Esophageal Cancer | 1-10 µM | spandidos-publications.com |
| 231-BR-HER2 | Brain-seeking Breast Cancer | 7.5 µM | oup.com |
| 231-BR-vector | Brain-seeking Breast Cancer | 8.5 µM | oup.com |
Modulation of Pro-apoptotic (e.g., BIM) and Anti-apoptotic (e.g., Survivin) Protein Expression
Lapatinib's ability to induce apoptosis is intricately linked to its modulation of the expression of key pro- and anti-apoptotic proteins. kindai.ac.jpnih.gov A significant finding is the upregulation of the pro-apoptotic protein Bcl-2 interacting mediator of cell death (BIM) in response to lapatinib treatment in HER2 amplification-positive breast cancer cells. kindai.ac.jpnih.gov This induction of BIM is mediated through the inhibition of the MEK-ERK signaling pathway and has been shown to be crucial for lapatinib-induced apoptosis, as depletion of BIM via RNA interference inhibits this process. kindai.ac.jpnih.gov
Conversely, lapatinib has been shown to downregulate the expression of the anti-apoptotic protein Survivin, a member of the inhibitor of apoptosis protein (IAP) family. kindai.ac.jpnih.gov In HER2 amplification-positive breast cancer cells without a PIK3CA mutation, lapatinib effectively downregulates Survivin expression. kindai.ac.jp However, in cells harboring a PIK3CA mutation, lapatinib has a limited effect on Survivin levels, which may contribute to a reduced pro-apoptotic response. kindai.ac.jpnih.gov The expression of Survivin appears to be regulated by the PI3K pathway, and insufficient inhibition of this pathway in PIK3CA mutant cells likely accounts for the sustained Survivin expression. kindai.ac.jp
The combination of BIM induction and Survivin downregulation appears to be a critical determinant of the apoptotic efficacy of lapatinib in HER2-positive breast cancer. kindai.ac.jpnih.gov Studies have shown that for effective induction of apoptosis, inhibition of both the PI3K-Survivin and MEK-ERK-BIM pathways is required. kindai.ac.jpnih.gov
| Protein | Role in Apoptosis | Effect of Lapatinib | Mediating Pathway | Cell Context | Reference |
| BIM (Bcl-2 interacting mediator of cell death) | Pro-apoptotic | Upregulation | MEK-ERK signaling pathway | HER2 amplification-positive breast cancer cells | kindai.ac.jpnih.gov |
| Survivin | Anti-apoptotic | Downregulation | PI3K signaling pathway | HER2 amplification-positive breast cancer cells (without PIK3CA mutation) | kindai.ac.jpnih.gov |
| Survivin | Anti-apoptotic | Little to no effect | PI3K signaling pathway | HER2 amplification-positive breast cancer cells (with PIK3CA mutation) | kindai.ac.jpnih.gov |
Preclinical Mechanisms of Acquired Resistance to Lapatinib
Receptor Tyrosine Kinase (RTK)-Mediated Resistance Mechanisms
RTK-mediated resistance to lapatinib (B449) involves a variety of strategies employed by cancer cells to overcome the inhibitory effects of the drug. These include the reactivation of critical downstream signaling pathways, the upregulation of other HER family members, the acquisition of mutations in the HER2 kinase domain, and the overexpression of alternative RTKs.
A key mechanism of acquired resistance is the reactivation of downstream signaling pathways, such as the PI3K/AKT pathway, even when lapatinib continues to inhibit HER2 phosphorylation. researchgate.net In some models of acquired lapatinib resistance, persistent PI3K/AKT signaling is observed in the absence of common genetic alterations like PIK3CA mutations or loss of the tumor suppressor PTEN. mdpi.comaacrjournals.org This sustained activity suggests that cancer cells can develop alternative methods to activate this crucial survival pathway. researchgate.netresearchgate.net Studies have shown that despite the suppression of HER2 phosphorylation in lapatinib-resistant cells, the phosphorylation of Akt and Erk, key components of the PI3K/AKT and MAPK pathways respectively, is maintained. researchgate.net This reactivation can be causal to resistance, as resistant cells often show sensitivity to PI3K inhibitors. researchgate.net
Cancer cells can compensate for the inhibition of HER2 by activating other members of the HER family. mdpi.com Incomplete inhibition of all HER family members by lapatinib may allow for the development of resistance through the activation of EGFR/HER3 and HER4. mdpi.com For instance, resistance can be mediated by EGFR-HER3 dimerization, a process that can be regulated by increased levels of membrane-bound heregulin. mdpi.com Furthermore, some lapatinib-resistant breast cancer models become dependent on HER4 expression for their survival. mdpi.com The upregulation of HER3 is another noted mechanism, as it can reactivate the PI3K/AKT pathway. oncotarget.com
The development of specific mutations within the kinase domain of HER2 can confer resistance to lapatinib. A notable example is the P780_Y781insGSP insertion in exon 20 of the HER2 gene. researchgate.netnih.gov This particular mutation has been demonstrated in a breast cancer cell line model to mediate resistance to both lapatinib and trastuzumab. mdpi.comresearchgate.net Other mutations, such as L755S, have also been linked to lapatinib resistance. researchgate.netwustl.edu These mutations can alter the conformation of the kinase domain, thereby reducing the binding affinity of lapatinib and rendering the drug less effective.
A common escape mechanism from lapatinib's therapeutic effects is the upregulation or overexpression of other RTKs that can take over the signaling functions previously driven by HER2. mdpi.comnih.gov These alternative RTKs can activate similar downstream pathways, such as the PI3K/AKT and MAPK pathways, thus promoting cell survival and proliferation. Preclinical studies have implicated several alternative RTKs in lapatinib resistance, including:
MET: Activation of the MET receptor has been shown to confer resistance to lapatinib in gastric cancer cells. nih.gov
Fibroblast Growth Factor Receptor 2 (FGFR2): Upregulation of FGFR2 is another identified mechanism of resistance. mdpi.com
Insulin-like Growth Factor-1 Receptor (IGF-1R): Increased signaling through IGF-1R can contribute to lapatinib resistance. nih.govoaepublish.com
AXL: Overexpression of the AXL receptor tyrosine kinase has been found to drive lapatinib resistance. aacrjournals.orgresearchgate.net
Table 1: Alternative Receptor Tyrosine Kinases Implicated in Lapatinib Resistance
| Receptor Tyrosine Kinase | Implicated Cancer Type (Preclinical) | Reference |
|---|---|---|
| MET | Gastric Cancer | nih.gov |
| FGFR2 | Breast Cancer | mdpi.com |
| IGF-1R | Breast Cancer | nih.govoaepublish.com |
| AXL | Breast Cancer | aacrjournals.orgresearchgate.net |
Intracellular Signaling Network Adaptations and Alterations
Beyond RTK-level changes, acquired resistance to lapatinib also involves significant adaptations within the intracellular signaling networks. A prime example is the activation of the estrogen receptor pathway.
In HER2-positive and ER-positive breast cancers, a critical mechanism of acquired resistance to lapatinib involves the activation of the ER signaling pathway. mdpi.compnas.org Inhibition of the HER2 pathway by lapatinib can lead to a compensatory upregulation and activation of ER signaling. mdpi.comnih.gov This "crosstalk" between the two pathways allows cancer cells to switch their dependency from HER2 to ER for survival and proliferation. pnas.org Lapatinib treatment can induce the expression of ERα and its target genes. mdpi.comnih.gov This activation of ER signaling is thought to be a consequence of the inhibition of the PI3K/AKT pathway by lapatinib, which leads to the activation of transcription factors like FOXO3a that can, in turn, drive ER expression. pnas.orgnih.gov This mechanism provides a strong rationale for combining lapatinib with anti-estrogen therapies to overcome or prevent resistance. mdpi.compnas.org
Aberrant Regulation of Protein Phosphatase 2A (PP2A) Activity
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that regulates numerous signaling pathways. mdpi.com In the context of lapatinib resistance, its role can be paradoxical. Studies have demonstrated that increased PP2A activity is a contributing factor to acquired resistance to lapatinib in HER2-positive breast cancer models. mdpi.commaynoothuniversity.ie
In lapatinib-resistant cell lines, such as SKBR3-L and HCC1954-L, PP2A activity was found to be significantly elevated compared to their lapatinib-sensitive parental counterparts. mdpi.commaynoothuniversity.ieresearchgate.net This increased phosphatase activity was linked to the dephosphorylation and subsequent activation of proteins that promote cell survival and proliferation. maynoothuniversity.ie One key target identified is the eukaryotic elongation factor 2 (eEF2); its dephosphorylation by PP2A reverses its inactivation, contributing to continued protein synthesis and cell growth despite HER2 inhibition. maynoothuniversity.ieresearchgate.net
Conversely, the oncoprotein known as Cancerous Inhibitor of PP2A (CIP2A) is often downregulated by lapatinib in sensitive cells. oncotarget.comaacrjournals.org In resistant cells, however, this downregulation is attenuated, suggesting that the sustained presence of CIP2A may also contribute to resistance, potentially through a feedback loop involving Akt. oncotarget.comoncotarget.com
The therapeutic potential of targeting this mechanism has been demonstrated in preclinical settings. Inhibition of PP2A using pharmacological agents like okadaic acid or the clinical-grade inhibitor LB-100 was shown to re-sensitize resistant cells to lapatinib. mdpi.commaynoothuniversity.ieaacrjournals.orgresearchgate.net Furthermore, treating lapatinib-sensitive cells with a PP2A activator, FTY720, was shown to decrease their sensitivity to the drug, reinforcing the role of PP2A activity in mediating resistance. mdpi.commaynoothuniversity.ieresearchgate.net
Table 1: Research Findings on PP2A Activity in Lapatinib Resistance
| Cell Line Model | Observation in Resistant Cells | Effect of PP2A Inhibition/Activation | Reference |
|---|---|---|---|
| SKBR3-L | Increased PP2A activity; Decreased phosphorylation of eEF2. maynoothuniversity.ie | Increased sensitivity to PP2A inhibitor (okadaic acid); PP2A inhibition enhanced lapatinib response. maynoothuniversity.iedcu.ie | maynoothuniversity.ie, dcu.ie |
| HCC1954-L | Increased PP2A activity. maynoothuniversity.ie | Increased sensitivity to PP2A inhibitor (okadaic acid); LB-100 overcame lapatinib resistance. maynoothuniversity.ieaacrjournals.org | aacrjournals.org, maynoothuniversity.ie |
| SKBR3-par (parental) | N/A | Treatment with PP2A activator (FTY720) decreased lapatinib sensitivity. mdpi.commaynoothuniversity.ie | mdpi.com, maynoothuniversity.ie |
Upregulation of Forkhead Box Protein O3a (FOXO3a) Transcriptional Activity
Forkhead Box Protein O3a (FOXO3a) is a transcription factor that acts as a tumor suppressor, and its activity is tightly controlled by the PI3K/Akt signaling pathway. pnas.org Lapatinib treatment, by inhibiting HER2 and the downstream Akt pathway, leads to the de-repression and activation of FOXO3a. pnas.org However, this activation can paradoxically contribute to the development of acquired resistance. oncotarget.compnas.org
Activated FOXO3a can drive resistance by upregulating the expression of other receptors, such as HER3 and the estrogen receptor (ER). pnas.orgoncotarget.com The upregulation of HER3 provides an alternative pathway for PI3K/Akt signaling activation, while increased ER transcriptional activity creates a new survival dependency for the cancer cells. pnas.orgoncotarget.com
In lapatinib-resistant BT474 cells, for instance, FOXO3a activation was found to increase ER signaling. pnas.org Studies also show that in some resistant models, while FOXO3a itself is upregulated, its ability to induce downstream pro-apoptotic effectors like the cell cycle inhibitor p27Kip1 is uncoupled or diminished. researchgate.netmdpi.com The regulation of FOXO3a activity is further complicated by post-translational modifications. In sensitive cells, lapatinib treatment increases FOXO3a acetylation, which enhances its transcriptional activity; this effect is lost in resistant cells, which show low levels of the acetyltransferase EP300 and high levels of deacetylases like SIRT1 and SIRT6. mdpi.com
Table 2: Research Findings on FOXO3a Activity in Lapatinib Resistance
| Cell Line Model | Observation in Resistant Cells | Mechanism of Resistance | Reference |
|---|---|---|---|
| BT474-LapR | Lapatinib fails to increase FOXO3a expression or acetylation. mdpi.com | Low EP300 and high SIRT1/SIRT6 levels lead to FOXO3a de-acetylation and inactivation. mdpi.com | mdpi.com |
| BT474 | Lapatinib derepresses FOXO3a. pnas.org | FOXO3a increases ER transcriptional activity, creating a survival codependence on ER and HER2. pnas.org | pnas.org |
| SKBR3-L | Increased FOXO3a expression. nih.govnih.gov | Associated with decreased c-FLIP expression and acquired sensitivity to TRAIL. nih.govnih.gov | nih.gov, nih.gov |
Activation of the Wnt/β-catenin Signaling Pathway (e.g., Increased WNT3 Ligand)
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and its aberrant activation is a hallmark of many cancers, where it promotes proliferation, stemness, and drug resistance. f1000research.comresearchgate.net Preclinical studies have implicated the activation of this pathway as a key mechanism of acquired resistance to lapatinib. f1000research.comdovepress.com
In resistant HER2-positive breast cancer cell lines, such as the BT-474 model, the Wnt/β-catenin pathway was identified as a top canonical pathway associated with resistance. f1000research.comresearchgate.net This activation can be driven by an overexpression of Wnt ligands. Specifically, resistant cells have been found to exhibit high levels of the WNT3 ligand, which promotes an epithelial-to-mesenchymal transition (EMT)-like phenotype, a process associated with increased motility, invasion, and therapeutic resistance. f1000research.comresearchgate.netscispace.com
The central role of β-catenin, the key effector of the canonical Wnt pathway, has been demonstrated through gene knockdown experiments. f1000research.comdovepress.com Silencing β-catenin in lapatinib-resistant breast cancer cells was shown to significantly increase lapatinib-induced apoptosis, thereby restoring the drug's efficacy. dovepress.com This highlights the dependence of resistant cells on this pathway for their survival. The activation of Wnt/β-catenin signaling represents a switch that allows cancer cells to bypass the blockade of the HER2 pathway by lapatinib. f1000research.comnih.gov
Alterations in Apoptotic Regulatory Proteins (e.g., BCL-2 Family Members like MCL-1 and BAX, Cellular FLICE-like Inhibitory Protein (c-FLIP))
A primary mechanism of action for lapatinib is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Consequently, a common strategy for cancer cells to acquire resistance is to alter the expression and function of key proteins that regulate this process. nih.govd-nb.info
Studies have identified significant changes in the B-cell CLL/lymphoma 2 (BCL-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov In lapatinib-resistant cell line models (SKBR3-L and HCC1954-L), researchers have observed alterations in pro-survival members like Myeloid Cell Leukemia 1 (MCL-1) and pro-apoptotic members like BCL2-Associated X protein (BAX). nih.govnih.govresearchgate.net Specifically, extended exposure to lapatinib can lead to increased expression of MCL-1 and decreased expression of BAX, tilting the balance towards cell survival. nih.gov This makes the resistant cells more dependent on MCL-1, and as a result, more sensitive to MCL-1 inhibitors like Obatoclax. nih.govnih.govresearchgate.net
Another key protein, the cellular FLICE-like Inhibitory Protein (c-FLIP), which inhibits apoptosis initiated through the extrinsic pathway, is also implicated. Interestingly, some models of acquired lapatinib resistance, such as SKBR3-L cells, exhibit decreased expression of c-FLIP. nih.govnih.gov This reduction in c-FLIP is linked to increased FOXO3a expression and leads to a paradoxical sensitization of the resistant cells to apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL). nih.govprimescholars.comiu.edu This acquired vulnerability suggests a potential therapeutic strategy to exploit alterations in apoptotic signaling to overcome resistance. nih.gov
Table 3: Alterations in Apoptotic Regulators in Lapatinib-Resistant Cells
| Protein | Alteration in Resistant Cells | Consequence | Cell Line Model | Reference |
|---|---|---|---|---|
| MCL-1 | Increased expression | Promotes cell survival, contributes to resistance. | SKBR3-L, HCC1954-L, Colon cancer cells | nih.gov, nih.gov, researchgate.net |
| BAX | Decreased expression | Inhibits apoptosis, contributes to resistance. | SKBR3-L, HCC1954-L, Colon cancer cells | nih.gov, nih.gov |
| c-FLIP | Decreased expression | Increased sensitivity to TRAIL-induced apoptosis. | SKBR3-L | nih.gov, nih.gov, primescholars.com |
Persistent Phosphorylation of AMPK Alpha 1 Protein Kinase
AMP-activated protein kinase (AMPK) is a cellular energy sensor that plays a crucial role in regulating metabolism, cell growth, and proliferation. nih.govuniprot.org Its activation state, particularly the phosphorylation of its catalytic subunit AMPK alpha 1, can influence cellular responses to stress and therapeutic agents. nih.gov
In the context of lapatinib treatment, the activity of the AMPK/mTOR pathway appears to be associated with treatment efficacy. nih.gov Clinical research analyzing tumor samples from patients with HER2-positive breast cancer treated with lapatinib has suggested that persistent phosphorylation of AMPK alpha 1 may negatively impact the response to treatment. nih.gov Data indicated that expression of phosphorylated AMPK (p-AMPK) was associated with a poorer response to treatment and a lower rate of disease control. nih.gov This finding suggests that the continued activation of AMPK may represent a mechanism that allows cancer cells to adapt and survive despite the inhibition of the HER2 pathway by lapatinib, possibly by modulating downstream signaling complexes like mTORC1. nih.gov
Ligand-Dependent Resistance Mechanisms
Resistance to Tyverb can also be driven by the presence of specific ligands that activate alternative or compensatory signaling pathways, effectively bypassing the drug's blockade of HER2.
A key ligand-dependent resistance mechanism involves the autocrine production of Heregulin (HRG), also known as Neuregulin 1 (NRG1). oncotarget.comnih.gov Heregulin is the primary ligand for the HER3 receptor. nih.gov In some models of acquired lapatinib resistance, cancer cells upregulate the expression of membrane-bound heregulin. nih.govmdpi.com
This self-stimulation creates a potent survival signal. nih.gov While lapatinib effectively inhibits HER2, its inhibition of EGFR can be incomplete. nih.gov The presence of heregulin drives the formation of EGFR-HER3 heterodimers. nih.govmdpi.comspringermedizin.de Because HER3 lacks significant intrinsic kinase activity, it relies on a dimerization partner, in this case, the partially inhibited EGFR, for transactivation. nih.gov
The resulting EGFR-HER3 signaling axis is a powerful activator of the PI3K/Akt pathway, as HER3 has multiple docking sites for the p85 subunit of PI3K. nih.govspringermedizin.de This sustained PI3K signaling allows the cancer cells to continue to proliferate and survive, rendering them resistant to lapatinib. nih.govmdpi.comresearchgate.net This mechanism highlights a shift from dependence on HER2 homodimers to HER3-containing heterodimers, and it has been shown that irreversible pan-HER inhibitors like neratinib (B1684480) can overcome this form of resistance by more effectively blocking the EGFR-mediated transactivation of HER3. nih.govmdpi.com
Upregulation of Neuregulin 1 (NRG1) Expression and Subsequent HER Family Reactivation
A significant mechanism of acquired resistance to this compound (lapatinib) involves the upregulation of Neuregulin 1 (NRG1), a ligand for the HER3 and HER4 receptors. This upregulation leads to the reactivation of HER family signaling pathways, thereby circumventing the inhibitory effects of lapatinib on HER2 and EGFR. nih.govnih.govthno.org
Preclinical studies have demonstrated that continuous exposure to lapatinib can induce an adaptive feedback loop. In HER2-overexpressing breast cancer cell lines, such as SK-BR-3 and BT-474, treatment with lapatinib initially leads to the dephosphorylation and inhibition of EGFR, HER2, and HER3. nih.govresearchgate.net However, within hours of treatment, a reactivation of these receptors is observed. nih.govresearchgate.net This reactivation is correlated with an increase in the expression of NRG1. nih.govoncotarget.com Research indicates that lapatinib-resistant cells are no longer solely dependent on the HER2-HER3 signaling axis but instead rely on an autocrine signaling loop driven by NRG1 (also known as heregulin) that persistently activates EGFR and HER3. nih.govbiorxiv.org
This NRG1-driven mechanism activates downstream pro-survival pathways, primarily the PI3K/AKT pathway. mdpi.comnih.gov The binding of NRG1 to HER3 triggers the formation of HER2/HER3 and EGFR/HER3 heterodimers. nih.govmdpi.com Although lapatinib effectively inhibits HER2 kinase activity, the presence of NRG1 sustains HER3 phosphorylation, likely through residual HER2 activity or by promoting EGFR/HER3 dimerization. nih.govnih.gov This sustained signaling allows cancer cells to overcome lapatinib-induced cell cycle arrest and apoptosis. mdpi.comnih.gov
The critical role of this pathway is highlighted by experiments where the addition of exogenous NRG1 to lapatinib-sensitive cells confers resistance, rescuing them from the growth-inhibitory effects of the drug. nih.govoncotarget.comresearchgate.net Conversely, blocking the NRG1-HER3 interaction, for instance with a HER3-neutralizing antibody like SGP1, can re-sensitize resistant cells to lapatinib. nih.govspandidos-publications.com
Detailed research findings from preclinical models illustrate this dynamic process. For example, in HER2-overexpressing breast cancer cell lines, an initial inhibition of receptor phosphorylation by lapatinib is followed by a rebound.
| Cell Line | Treatment | Observation Time | Key Finding | Reference |
|---|---|---|---|---|
| SK-BR-3 | 100 nM Lapatinib | 8 hours | Increasing trend of NRG1 mRNA expression. | nih.gov |
| SK-BR-3 & BT-474 | 100 nM Lapatinib | 8-24 hours | Re-phosphorylation of EGFR, HER2, and HER3 after initial inhibition. | researchgate.net |
| SK-BR-3 & BT-474 | Lapatinib + Exogenous NRG1 | - | Cell growth recovered to control levels, reversing lapatinib's inhibitory effect. | nih.govoncotarget.com |
| Lapatinib-Resistant Breast Cancer Models | Lapatinib | - | Resistance is mediated by a Heregulin (NRG1)-driven HER3-EGFR-PI3K signaling axis. | nih.gov |
These findings underscore that the upregulation of NRG1 creates a robust escape mechanism from lapatinib therapy. This has led to investigations into combination therapies, such as co-administering lapatinib with agents that block HER3 or prevent HER2 dimerization, like pertuzumab, to overcome this form of resistance. nih.govoncotarget.com
Preclinical Strategies to Overcome Lapatinib Resistance
Combination Therapies Targeting Compensatory Pathways
Several preclinical approaches involve combining Lapatinib (B449) with other agents to simultaneously inhibit multiple pathways that may contribute to resistance.
Dual HER Family Inhibition with Other Tyrosine Kinase Inhibitors (e.g., Neratinib (B1684480), Afatinib)
Combining Lapatinib with other HER family tyrosine kinase inhibitors (TKIs) like Neratinib or Afatinib aims to achieve a more complete blockade of HER signaling. Neratinib is an irreversible pan-HER kinase inhibitor targeting EGFR and HER2. mdpi.comguidetopharmacology.orgmrc.ac.uk Afatinib is another irreversible ErbB family blocker that covalently binds to and inhibits EGFR, HER2, HER3, and HER4. guidetopharmacology.orgmims.comnih.gov Preclinical studies suggest that combining Lapatinib with Neratinib or Afatinib can overcome resistance mechanisms that may arise from incomplete HER family inhibition by Lapatinib alone. mdpi.com The more complete inhibition offered by second-generation TKIs like Neratinib compared to Lapatinib may help eliminate HER family-mediated bypass pathways. researchgate.net
Combination with Monoclonal Antibodies Targeting HER Family Members (e.g., Trastuzumab, Pertuzumab)
Combining Lapatinib with monoclonal antibodies such as Trastuzumab and Pertuzumab represents another strategy for dual HER2 targeting. Trastuzumab targets the extracellular domain of HER2, while Pertuzumab binds to the dimerization domain of HER2, preventing its dimerization with other HER receptors. nih.govascopubs.org Preclinical studies have shown synergistic effects when combining Lapatinib with Trastuzumab, leading to increased antibody-dependent cellular cytotoxicity (ADCC) and enhanced apoptosis in xenograft models. ascopubs.org This combination can lead to more effective inhibition of HER3 and EGFR signaling compared to either agent alone, contributing to superior antitumor activity. nih.gov The combination of Lapatinib and Pertuzumab has also shown promise in overcoming Lapatinib resistance mediated by NRG1 signaling. nih.gov Furthermore, preclinical evidence suggests that resistance to a combination of Trastuzumab and Pertuzumab does not necessarily preclude response to Lapatinib plus Trastuzumab, indicating distinct resistance mechanisms. nih.gov
Co-targeting Downstream Signaling Pathways (e.g., MEK inhibitors, PI3K/Akt inhibitors, mTOR inhibitors)
Resistance to Lapatinib can involve the activation of downstream signaling pathways such as the MAPK (ERK) and PI3K/Akt/mTOR pathways. mdpi.complos.org Therefore, combining Lapatinib with inhibitors of these pathways is a rational approach. MEK inhibitors, such as Trametinib, target the MAPK pathway. wikipedia.org PI3K/Akt inhibitors target the PI3K/Akt pathway, which is often hyperactivated in Lapatinib-resistant cells. plos.org mTOR inhibitors target the mTOR pathway, which is also implicated in resistance. ascopost.com Preclinical studies have explored combinations of Lapatinib with inhibitors of MEK, PI3K, and mTOR to overcome resistance by blocking these compensatory survival signals. plos.org For example, activating mutations in PIK3CA have been identified as a mechanism of Lapatinib resistance, supporting the rationale for combining Lapatinib with PI3K inhibitors. plos.org
Targeting Estrogen Receptor (ER) Signaling (e.g., with Fulvestrant)
In some cases of HER2-positive breast cancer, particularly those that are also estrogen receptor-positive (ER+), activation of ER signaling can contribute to resistance to HER2-targeted therapies, including Lapatinib. mdpi.comaacrjournals.org Preclinical studies have shown that Lapatinib treatment can lead to increased ER expression, representing an ER-dependent survival mechanism. aacrjournals.org Combining Lapatinib with anti-estrogen therapies, such as Fulvestrant, a selective estrogen receptor degrader (SERD), has been investigated to overcome this resistance mechanism. mdpi.comaacrjournals.orgguidetopharmacology.org The addition of Fulvestrant has been shown to inhibit the proliferation of Lapatinib-resistant cells and can lead to a more complete inhibition of ER levels when combined with anti-HER2 drugs. mdpi.comresearchgate.net
Inhibition of Alternative Kinases and Pathways (e.g., c-ABL, Fatty Acid Synthase (FASN))
Beyond the core HER family and downstream signaling, other kinases and pathways can play a role in Lapatinib resistance. Inhibition of alternative kinases like c-ABL or enzymes like Fatty Acid Synthase (FASN) are being explored in preclinical settings. Blocking FASN, an enzyme involved in lipogenesis, has shown promise in inducing apoptosis in HER2-positive breast cancer cells. plos.org Preclinical studies combining FASN inhibitors with anti-HER2 agents, including those relevant to Lapatinib resistance, have demonstrated marked antitumor activity in resistant models. plos.org
Strategies Enhancing Apoptosis Pathways
Another approach to overcome Lapatinib resistance is to directly enhance the apoptotic pathways in cancer cells. While Lapatinib can induce apoptosis, resistant cells may develop mechanisms to evade this process. Preclinical research is investigating combinations that can restore or augment the apoptotic response in Lapatinib-resistant cells, potentially by targeting anti-apoptotic proteins or activating pro-apoptotic signals.
Sensitization to TNF-related Apoptosis Inducing Ligand (TRAIL)
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising target for cancer therapy due to its ability to induce apoptosis preferentially in cancer cells by engaging death receptors and initiating a caspase cascade nih.gov. However, tumor cells can develop resistance to TRAIL-induced apoptosis nih.gov. Preclinical studies have explored whether Lapatinib resistance might be associated with altered sensitivity to TRAIL.
Research using Lapatinib-resistant HER2-positive breast cancer cell lines, such as SKBR3-L, has shown that the development of acquired resistance to Lapatinib can lead to an acquired sensitivity to TRAIL nih.govd-nb.inforesearchgate.net. This increased sensitivity to TRAIL in SKBR3-L cells was linked to reduced phosphorylation of AKT, increased expression of FOXO3a, and decreased expression of c-FLIP nih.govd-nb.info. TRAIL treatment in these sensitized cells resulted in the activation of caspases 8, 9, and 3/7 nih.gov.
Conversely, another Lapatinib-resistant cell line, HCC1954-L, which did not show decreased p-AKT levels, did not exhibit enhanced sensitivity to TRAIL nih.gov. These findings suggest that the mechanism of acquired sensitivity to TRAIL in Lapatinib-resistant cells may be dependent on specific alterations in signaling pathways, such as the reduction in p-AKT.
Studies in colon cancer cell lines have also indicated that Lapatinib can enhance TRAIL-induced cell death and apoptosis nih.gov. This sensitizing effect was found to be independent of EGFR and HER2 inhibition, suggesting an off-target mechanism involving the activation of the JNK/c-Jun pathway and subsequent upregulation of pro-apoptotic TRAIL death receptors nih.gov.
Targeting BCL-2 Family Proteins (e.g., Obatoclax)
The BCL-2 family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis, with anti-apoptotic members (e.g., MCL-1, BCL-2, BCL-xL) and pro-apoptotic members (e.g., BAX, BAK) interacting to control mitochondrial integrity and the caspase cascade d-nb.infooncotarget.com. Upregulation of anti-apoptotic BCL-2 family proteins is a mechanism implicated in Lapatinib resistance nih.govd-nb.infooncotarget.com.
Preclinical investigations have focused on targeting these pro-survival proteins to overcome Lapatinib resistance. Obatoclax (GX15-070) is a small molecule inhibitor that binds to a broad spectrum of BCL-2 family members, including MCL-1, BCL-2, and BCL-xL, acting as a BH3 mimetic d-nb.infowikipedia.orgguidetopharmacology.org. Obatoclax is thought to antagonize MCL-1 by inhibiting the formation of MCL-1/BAK dimers on the mitochondrial membrane, thereby promoting apoptosis d-nb.info.
Studies using Lapatinib-resistant breast cancer cell lines (SKBR3-L and HCC1954-L) have shown that these cells exhibit greater sensitivity to Obatoclax-induced apoptosis compared to their parental counterparts nih.govd-nb.info. This suggests that targeting MCL-1 and other anti-apoptotic BCL-2 proteins with agents like Obatoclax could be a viable strategy to restore apoptotic sensitivity in Lapatinib-resistant cells nih.govd-nb.info.
Research has also demonstrated that knockdown of MCL-1 can enhance the effect of Lapatinib in colon cancer cells d-nb.info. Furthermore, combining Obatoclax with Lapatinib has shown enhanced sensitivity in both colon and breast cancer cell lines d-nb.info. Clinical evaluation has also indicated upregulation of BCL-2 protein in Lapatinib-treated HER2+/ER+ tumors, supporting the rationale for evaluating BCL-2 inhibitors in conjunction with Lapatinib plos.org.
Modulation of Drug Metabolism and Cellular Trafficking
Cellular trafficking and metabolism, particularly the involvement of efflux pumps like P-glycoprotein (P-gp), can significantly influence the intracellular accumulation and effectiveness of therapeutic agents like Lapatinib aacrjournals.org.
Inhibition of P-glycoprotein (P-gp) to Influence Cellular Accumulation
P-glycoprotein (ABCB1) is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of structurally diverse anticancer drugs out of cancer cells, leading to decreased intracellular drug accumulation and contributing to multidrug resistance (MDR) nih.govaacrjournals.org. Lapatinib has been investigated for its potential to interact with and inhibit ABC transporters like P-gp.
Studies have shown that Lapatinib can reverse MDR mediated by ABCB1 (P-gp) and ABCG2 by directly inhibiting their transport function nih.govaacrjournals.org. Lapatinib has been observed to significantly enhance the sensitivity of cells overexpressing ABCB1 or ABCG2 to their respective substrate drugs nih.govaacrjournals.org. This effect is associated with increased intracellular accumulation of these drugs in the presence of Lapatinib nih.govaacrjournals.org.
Lapatinib has been shown to stimulate the ATPase activity of both ABCB1 and ABCG2 and inhibit their photolabeling in a concentration-dependent manner, indicating a direct interaction with these transporters nih.govaacrjournals.org. While Lapatinib can increase P-gp levels in some contexts, its ability to inhibit P-gp function appears to be a more significant factor in reversing resistance nih.goviiarjournals.org. For instance, in P-gp-overexpressing drug-resistant cells, Lapatinib at clinically relevant concentrations increased P-gp levels, but this alteration had little direct impact on drug resistance when assessed by accumulation, efflux, and toxicity assays nih.gov. Conversely, Lapatinib exhibited high P-gp-inhibitory activity, leading to increased accumulation of P-gp substrates like doxorubicin (B1662922) in resistant cells nih.govaacrjournals.org.
The ability of Lapatinib to inhibit P-gp suggests a potential strategy to overcome MDR mediated by this efflux pump, potentially enhancing the efficacy of co-administered chemotherapy drugs that are P-gp substrates aacrjournals.orgiiarjournals.org.
Advanced Preclinical Research Methodologies and Models in Lapatinib Studies
In Vitro Cell Line Models and Assays
In vitro models provide a controlled environment to investigate the cellular and molecular effects of lapatinib (B449). These systems are instrumental in the initial phases of research, allowing for high-throughput screening and detailed mechanistic studies.
To study the mechanisms of acquired resistance, researchers have developed various lapatinib-resistant breast cancer cell lines by continuously exposing sensitive parental cell lines to increasing concentrations of the drug over extended periods. This process mimics the clinical scenario where tumors initially respond to therapy but eventually relapse.
One common approach involves the long-term culture of HER2-positive breast cancer cell lines, such as SKBR3 and HCC1954, in the presence of lapatinib. This leads to the selection and expansion of cells that have developed mechanisms to survive and proliferate despite the presence of the inhibitor. For instance, the SKBR3-L cell line was developed from the parental SKBR3 line through continuous exposure to lapatinib, resulting in a significantly higher IC50 value (the concentration of a drug that inhibits a biological process by 50%) for lapatinib compared to the parental cells. researchgate.net Similarly, the HCC1954-L cell line was established from the HCC1954 parental line to model acquired resistance. researchgate.net Another model of acquired resistance is the BT474-HR20 cell line, derived from the HER2-positive BT474 cell line. nih.gov
Characterization of these resistant cell lines often reveals cross-resistance to other HER2-targeted agents. For example, SKBR3-L cells have demonstrated reduced sensitivity not only to lapatinib but also to other tyrosine kinase inhibitors like gefitinib and the monoclonal antibody trastuzumab. nih.gov This suggests that the acquired resistance mechanisms can be complex and may involve pathways that bypass the inhibitory effects of multiple HER2-directed therapies.
The development of these resistant cell line models is a critical tool for investigating the molecular alterations that drive resistance. These alterations can include changes in the expression and activity of proteins involved in cell signaling pathways, modifications in drug targets, and the activation of alternative survival pathways.
| Cell Line | Parental Cell Line | Resistance Profile | Key Characteristics |
|---|---|---|---|
| SKBR3-L | SKBR3 | Acquired Lapatinib Resistance | Exhibits a higher IC50 for lapatinib and cross-resistance to gefitinib and trastuzumab. researchgate.netnih.gov |
| HCC1954-L | HCC1954 | Acquired Lapatinib Resistance | Developed to study mechanisms of acquired resistance to lapatinib. researchgate.net |
| BT474-HR20 | BT474 | Acquired Trastuzumab and Lapatinib Resistance | Demonstrates resistance to both trastuzumab and lapatinib. nih.gov |
High-throughput screening (HTS) is a powerful methodology used to systematically test a large number of compounds to identify those that have a desired biological effect. In the context of lapatinib research, HTS is employed to discover drugs that can be used in combination with lapatinib to enhance its efficacy or overcome resistance.
The process typically involves automated liquid handling systems to dispense lapatinib and a library of other compounds into multi-well plates containing cancer cell lines. aacrjournals.org The effects of these drug combinations on cell viability or proliferation are then measured using assays such as CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells. The data generated from these screens are then analyzed to identify synergistic interactions, where the combined effect of the two drugs is greater than the sum of their individual effects.
One approach involves screening a panel of HER2-amplified breast cancer cell lines with lapatinib in combination with inhibitors of other signaling pathways, such as the PI3K/AKT pathway. For example, studies have screened lapatinib in combination with a pan-AKT inhibitor across a panel of HER2-positive cell lines to identify synergistic effects on growth inhibition. mdpi.com Such screens can reveal that the synergistic effect of the combination is dependent on the mutational status of genes within the targeted pathway, such as PIK3CA mutations. mdpi.com
CRISPR-based screening methods have also emerged as a high-throughput strategy to identify genetic interactions that can inform synergistic drug combinations. By creating double knockouts of genes that are targets of existing drugs, researchers can identify synthetic lethal interactions that can be translated into effective combination therapies.
To understand the molecular underpinnings of lapatinib sensitivity and resistance, a variety of high-throughput molecular characterization techniques are employed. These methods provide a global view of the changes occurring within cancer cells at the level of gene expression and protein abundance and activity.
Gene Expression Microarrays have been used to compare the gene expression profiles of lapatinib-sensitive and -resistant breast cancer cell lines. This technique allows for the simultaneous measurement of the expression levels of thousands of genes. By analyzing the differences in gene expression, researchers can identify signaling pathways and biological processes that are altered in resistant cells. For example, microarray analysis can reveal the upregulation of genes involved in alternative survival pathways or the downregulation of genes that promote apoptosis in response to lapatinib.
Proteomics , the large-scale study of proteins, provides a complementary view to genomics and transcriptomics by directly analyzing the proteins that carry out most cellular functions. Mass spectrometry-based proteomics is a key technology in this area. In lapatinib research, proteomics has been used to identify changes in protein expression and phosphorylation in response to the drug. For instance, studies have analyzed the proteome of HER2-overexpressing breast cancer cells after lapatinib treatment to identify proteins whose abundance is significantly altered. Current time information in Portland, OR, US. This can lead to the identification of novel biomarkers of drug response and potential new therapeutic targets.
Phosphoproteomics , a sub-discipline of proteomics, focuses specifically on identifying and quantifying protein phosphorylation. Since lapatinib is a tyrosine kinase inhibitor, understanding its impact on the phosphorylation of its targets (EGFR and HER2) and downstream signaling proteins is crucial. Phosphoproteomic studies can reveal the reactivation of signaling pathways in resistant cells, such as the PI3K-AKT-mTOR and RAS-RAF-MEK pathways, despite the continued presence of lapatinib.
Integrative multi-omics approaches that combine data from genomics, transcriptomics, and proteomics are becoming increasingly common. These approaches provide a more comprehensive understanding of the complex molecular networks that contribute to lapatinib resistance.
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the efficacy and understanding the biological effects of anticancer agents in a more complex physiological environment. These models allow for the study of tumor growth, metastasis, and the interaction of cancer cells with the host microenvironment.
Human tumor xenograft models are created by implanting human cancer cell lines into immunodeficient mice. These models are widely used in preclinical cancer research to assess the antitumor activity of new drugs.
In lapatinib research, xenograft models have been established using various HER2-positive and EGFR-positive breast cancer cell lines, such as SUM149 (basal-like/EGFR+) and SUM225 (HER2+). nih.gov These models have been instrumental in demonstrating the in vivo efficacy of lapatinib, both as a single agent and in combination with other therapies like radiation. nih.gov For example, in HER2+ SUM225 xenografts, lapatinib monotherapy has been shown to strongly inhibit tumor growth. nih.gov In contrast, in the basal-like/EGFR+ SUM149 model, which is resistant to lapatinib alone, the combination of lapatinib with radiotherapy resulted in significant tumor growth impairment. nih.gov
Xenograft models are also crucial for studying acquired resistance in an in vivo setting. Cell lines with acquired resistance to HER2-targeted therapies, such as the trastuzumab-resistant SKBR3-pool2 and BT474-HR20 cell lines, have been used to establish xenograft models. nih.govresearchgate.net These models have revealed that the in vivo response to lapatinib can differ from in vitro findings. For instance, while both SKBR3-pool2 and BT474-HR20 cells show refractoriness to lapatinib in vitro, in xenograft models, SKBR3-pool2-derived tumors were highly sensitive to lapatinib, whereas BT474-HR20 tumors were resistant. nih.govresearchgate.net This highlights the importance of in vivo validation of in vitro findings.
Mechanistic studies in xenograft models often involve immunohistochemistry to analyze the expression and phosphorylation of key proteins in the tumor tissue. These analyses have shown that the response to lapatinib can be correlated with the inhibition of downstream signaling pathways, such as the AKT and ERK1/2 pathways. nih.gov
| Xenograft Model (Cell Line) | Cancer Subtype | Key Findings with Lapatinib |
|---|---|---|
| SUM149 | Basal-like/EGFR+ | Resistant to lapatinib monotherapy but sensitized to radiation with combination treatment. nih.gov |
| SUM225 | HER2+ | Highly responsive to lapatinib monotherapy. nih.gov |
| SKBR3-pool2 (Trastuzumab-resistant) | HER2+ | Tumors were highly sensitive to lapatinib treatment in vivo. nih.govresearchgate.net |
| BT474-HR20 (Trastuzumab-resistant) | HER2+ | Tumors exhibited resistance to lapatinib treatment in vivo. nih.govresearchgate.net |
Patient-derived xenograft (PDX) models are developed by directly implanting fresh tumor tissue from a patient into immunodeficient mice. These models are considered to have higher clinical relevance than traditional cell line-based xenografts because they better preserve the histological and genetic characteristics of the original patient tumor.
PDX models are increasingly being used in lapatinib research to evaluate its efficacy in a setting that more closely mimics the heterogeneity of human cancers. These models can be used to test the activity of lapatinib across different breast cancer subtypes and to identify predictive biomarkers of response. For instance, a panel of PDX models can be screened with lapatinib to correlate treatment response with the HER2 expression status of the tumors. Studies have shown that in PDX models, a response to HER2-targeted therapies, including lapatinib, is more likely in tumors with higher levels of HER2 expression. aacrjournals.org
PDX models are also valuable for studying resistance to therapy. A PDX model derived from a patient who had relapsed after trastuzumab therapy showed a response to lapatinib, demonstrating the potential of these models to guide subsequent treatment decisions. nih.gov Furthermore, PDX models can be used to investigate the efficacy of combination therapies. For example, the combination of lapatinib with an mTORC1/2 inhibitor has been shown to induce superior tumor regression in a HER2-positive PDX model compared to lapatinib alone. nih.gov
The development of PDX models that acquire resistance to lapatinib in vivo provides a powerful tool for studying the molecular mechanisms of resistance in a more clinically relevant context. These models can be used to identify novel resistance mechanisms and to test the efficacy of new therapeutic strategies designed to overcome resistance.
Systems Biology and Computational Approaches
Advanced preclinical research has increasingly leveraged systems biology and computational methodologies to unravel the complexities of lapatinib action and resistance. These approaches allow for a holistic understanding of the intricate molecular networks that are perturbed by lapatinib and the adaptive changes that lead to therapeutic failure. By integrating high-throughput data with computational modeling, researchers can identify key drivers of resistance and discover novel therapeutic targets.
Network Biology Analysis for Elucidating Resistance Mechanisms
Network biology provides a powerful framework for analyzing the complex interplay of genes, proteins, and other molecules that govern cellular responses to lapatinib. By constructing and analyzing molecular interaction networks, researchers can identify key signaling pathways and regulatory modules that become dysregulated in lapatinib-resistant cancers.
One prominent approach involves the analysis of differentially expressed genes (DEGs) between lapatinib-sensitive and resistant cell lines. waocp.orgnih.gov For instance, a study comparing the gene expression profiles of BT474-J4 (lapatinib-resistant) and BT474 (lapatinib-sensitive) breast cancer cells identified 1,657 DEGs. waocp.orgnih.gov Subsequent pathway analysis revealed that these genes were enriched in pathways related to the cell cycle, regulation of the actin cytoskeleton, and focal adhesion. nih.gov
Further investigations using tools like Ingenuity Pathway Analysis (IPA) have highlighted distinct resistance mechanisms in different HER2-positive breast cancer cell lines. researchgate.netf1000research.com In SKBR3 cells, resistance has been associated with the upregulation of the Hypoxia-inducible factor-1 alpha (HIF-1α) network, while in BT-474 cells, the Wnt/β-catenin signaling pathway appears to be a dominant driver of resistance. researchgate.netf1000research.com These findings underscore that the biological pathways leading to lapatinib resistance can be cell-context dependent. f1000research.com
Integrative functional module analysis has also been employed to pinpoint critical genes in lapatinib resistance. By constructing lapatinib sensitivity positive and negative gene networks, researchers have identified key modules and hub genes. amegroups.cn In one such study focusing on gastric cancer, the Breast Cancer Anti-Estrogen Resistance 1 (BCAR1) gene, a component of the Rap1 signaling pathway, was identified as a crucial factor in lapatinib resistance. amegroups.cn Knockdown of BCAR1 was shown to re-sensitize resistant cells to lapatinib, validating its role as a potential therapeutic target. amegroups.cn Other studies have implicated genes involved in DNA replication and the cell cycle, such as MCM10 and SPC24, in acquired lapatinib resistance, with their overexpression correlating with poorer prognosis. frontiersin.org
Computational analyses have also revealed a link between lapatinib resistance and metabolic reprogramming. A study of lapatinib-treated breast cancer cells identified a network of reactions associated with glucose deprivation as a significant factor in acquired resistance. eurekalert.org This suggests that targeting metabolic pathways could be a viable strategy to overcome lapatinib resistance.
| Gene/Pathway | Function/Role in Resistance | Cancer/Cell Line Studied | Key Findings |
|---|---|---|---|
| HIF-1α Network | Upregulated in resistance, associated with poor prognosis. | SKBR3 (HER2+ Breast Cancer) | A key compensatory network driving resistance to lapatinib in this cell line. researchgate.netf1000research.com |
| Wnt/β-catenin Pathway | Activated in resistance, associated with poor prognosis. | BT-474 (HER2+ Breast Cancer) | A dominant driver of resistance, distinct from the mechanism in SKBR3 cells. researchgate.netf1000research.com |
| BCAR1 | Enriched in the Rap1 signaling pathway. | SUN216/LR (Gastric Cancer) | Upregulated in resistant cells; its knockdown reversed lapatinib resistance. amegroups.cn |
| Glucose Deprivation Response | Network of reactions linked to metabolic adaptation. | Breast Cancer Cells | Disruption of glucose metabolism identified as a potential therapeutic strategy for drug-resistant tumors. eurekalert.org |
| MCM10, SPC24 | Involved in DNA replication and cell cycle. | Breast Cancer | Identified as hub genes in acquired lapatinib resistance; may be related to poor prognosis. frontiersin.org |
In Silico Molecular Docking Studies for Novel Target Identification
In silico molecular docking has emerged as a valuable tool in the study of lapatinib, facilitating the identification of novel drug targets and the design of new, more effective inhibitors. This computational technique predicts the binding affinity and orientation of a ligand (such as lapatinib or a novel compound) within the active site of a target protein.
Molecular docking studies have been instrumental in understanding how mutations in the HER2 kinase domain can confer resistance to lapatinib. For example, simulations have shown that mutations like K753E and L755S can alter the binding conformation of lapatinib, leading to a less favorable binding energy and, consequently, reduced inhibitory activity. nih.gov
This methodology is also widely used for virtual screening of compound libraries to identify novel inhibitors of HER2. By docking thousands of molecules into the ATP-binding site of HER2, researchers can prioritize candidates for further experimental testing. For instance, screening of natural compound databases has identified molecules like ZINC43069427 and ZINC95918662, which exhibited superior theoretical binding affinities to HER2 compared to lapatinib itself. nih.gov Similarly, the natural compound Lutein was shown to have a more favorable binding energy to HER2 than lapatinib in a docking study. pharmrep.org Other studies have identified plant-derived and synthetic compounds such as Axitinib, Silymarin, and Prunetin as potential HER2 inhibitors with strong binding affinities. nih.gov
Furthermore, molecular docking is a cornerstone in the rational design of novel lapatinib derivatives. By analyzing the interactions of lapatinib with the HER2 active site, medicinal chemists can design modifications to enhance potency and overcome resistance. nih.gov This approach has led to the development of novel 4-anilinoquinazoline derivatives that show high affinity for the ATP-binding regions of both EGFR and HER2. nih.gov For example, compound 6j demonstrated a nanomolar IC50 value against both kinases, being 6-fold more potent than lapatinib against EGFR. nih.gov Similarly, hybrid analogues of lapatinib and neratinib (B1684480), such as compounds 15i and 15g , have been designed and shown through docking studies and in vitro assays to be potent dual inhibitors of HER2 and VEGFR2. researchgate.net
| Compound | Target(s) | Binding Energy (kcal/mol) | Key Interacting Residues in HER2 | Significance |
|---|---|---|---|---|
| Lapatinib (Reference) | HER2/EGFR | -7.65 | Lys724, Leu726, Val734, Lys753, Thr798, Met801, Leu852, Asp863 nih.gov | Standard for comparison in docking studies. nih.gov |
| ZINC43069427 | HER2 | -11.0 | Leu726, Val734, Ala751, Lys753, Thr798, Leu852, Asp863 nih.gov | Natural compound identified through virtual screening with higher predicted affinity than lapatinib. nih.gov |
| ZINC95918662 | HER2 | -8.50 | Leu726, Val734, Ala751, Lys753, Thr798, Leu852, Asp863 nih.gov | Natural compound identified through virtual screening. nih.gov |
| Lutein | HER2 | -12.37 | Not Specified | Natural compound with a stronger predicted binding affinity to HER2 than lapatinib. pharmrep.org |
| Axitinib | HER2 | -11.1 | Not Specified | Identified as a promising HER2 inhibitor with binding energy comparable to established inhibitors. nih.gov |
| Compound 15i | HER2/VEGFR2 | Not Specified | Not Specified | Novel lapatinib-neratinib hybrid with potent dual kinase inhibition (IC50 = 17.2 nM for HER2). researchgate.net |
Emerging Preclinical Research Directions and Novel Applications of Lapatinib
Re-purposing and Off-Target Activity Investigations
Beyond its primary role as an EGFR and HER2 inhibitor, lapatinib's broader biological activities are being explored. This includes repurposing the drug for non-cancerous diseases and understanding its "off-target" effects within cancer cells, which could be therapeutically exploited.
In the search for treatments for the COVID-19 pandemic, high-throughput screening of existing drug libraries identified lapatinib (B449) as a potential antiviral agent against SARS-CoV-2. nih.govbiorxiv.orgsigmaaldrich.com Preclinical studies using a human betacoronavirus (OC43) to infect human pulmonary fibroblasts showed that lapatinib could block viral replication. biorxiv.orgnih.gov
Subsequent testing against SARS-CoV-2 confirmed these findings, demonstrating that lapatinib effectively inhibits viral infection. nih.gov Research indicated that lapatinib could suppress SARS-CoV-2 RNA replication by an impressive margin of over 50,000-fold in vitro. nih.govbiorxiv.orgsigmaaldrich.comnih.govnoaa.gov The mechanism appears to involve inhibiting the virus at its entry stage. news-medical.net Further studies have also shown that lapatinib can act synergistically with remdesivir, an established antiviral, to enhance the inhibition of SARS-CoV-2 replication, suggesting a potential role for combination therapy. nih.govsigmaaldrich.comnih.gov
Table 1: Summary of Preclinical Antiviral Research Findings for Lapatinib
| Research Area | Key Finding | Supporting Evidence |
| Virus Target | SARS-CoV-2 and OC43 (human betacoronavirus) | High-throughput screening of over 600 compounds identified lapatinib as an active agent against both viruses. nih.govbiorxiv.orgsigmaaldrich.comnih.gov |
| Mechanism of Action | Inhibition of viral RNA replication | Lapatinib was shown to inhibit SARS-CoV-2 RNA replication by more than 50,000-fold in pulmonary fibroblasts. nih.govbiorxiv.orgsigmaaldrich.comnih.govnoaa.gov |
| Therapeutic Potential | Synergistic activity with other antivirals | When combined with remdesivir, lapatinib demonstrated improved antiviral activity against SARS-CoV-2 in cell-based assays. nih.govsigmaaldrich.comnih.gov |
Impact on Cellular Mechanics and Adhesion in Cancer Cells
Lapatinib's influence extends to the physical properties of cancer cells, including their movement and ability to adhere to one another. It has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer invasion and metastasis where epithelial cells lose their cell-cell adhesion and gain migratory properties. nih.gov In cutaneous squamous cell carcinoma cells, lapatinib treatment led to an increased expression of E-cadherin, a key cell adhesion molecule, while suppressing proteins like snail and slug that promote EMT. nih.gov This suggests that lapatinib can interfere with the cellular machinery that allows cancer cells to become motile and invasive.
Furthermore, lapatinib has been observed to inhibit cell migration in brain-seeking breast cancer cells in vitro. nih.gov In TNBC cells, however, lapatinib has also been shown to increase cell motility through the induction of IL-6, highlighting the complexity of its off-target effects. nih.gov
Drug Design and Medicinal Chemistry Insights
The chemical architecture of lapatinib is central to its function and serves as a blueprint for the design of new and improved kinase inhibitors.
Lapatinib belongs to the 4-anilinoquinazoline class of compounds, a chemical scaffold that has proven highly effective for developing EGFR kinase inhibitors. nih.govmdpi.comnih.gov The quinazoline core acts as a key pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.net This structure mimics the adenine portion of ATP, allowing it to bind competitively to the ATP-binding site within the kinase domain of EGFR and HER2. mdpi.comresearchgate.net This binding event blocks the receptor's signaling activity, thereby inhibiting downstream pathways that lead to cell proliferation. scienceopen.com The versatility of the quinazoline scaffold has made it a foundation for numerous approved first and second-generation EGFR inhibitors. nih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to lapatinib's chemical structure affect its biological activity. These studies guide medicinal chemists in designing next-generation inhibitors with enhanced potency, selectivity, or improved pharmacological properties. nih.gov
For example, research has explored replacing parts of the lapatinib molecule to improve its activity under hypoxic (low oxygen) conditions found in tumors. One study synthesized lapatinib analogs by substituting the benzyloxy moiety with nitro-imidazole residues, resulting in a compound with higher antiproliferative activity in both normal and hypoxic conditions compared to the parent drug. mdpi.com Other SAR studies have focused on modifying the solubilizing groups at the C6 and C7 positions of the quinazoline core to improve the compound's pharmacokinetic profile. mdpi.com By systematically altering different regions of the molecule—often referred to as the "head," "tail," and "core"—researchers can fine-tune the inhibitor's properties. nih.gov For instance, the synthesis of a series of derivatives with a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety led to a compound (6j) that was 6-fold more potent than lapatinib against EGFR. mdpi.comnih.gov These SAR insights are instrumental in the ongoing effort to develop more effective and selective kinase inhibitors. mdpi.comwseas.comresearchgate.net
Q & A
Q. What experimental methodologies are employed to validate HER2/neu amplification as a predictive biomarker for Tyverb response?
Answer: HER2/neu amplification is validated using immunohistochemistry (IHC) for protein overexpression and fluorescence in situ hybridization (FISH) for gene amplification. Researchers must standardize scoring systems (e.g., HER2 3+ for IHC or FISH ratio ≥2.0) to ensure reproducibility. Clinical trials often stratify patients based on these criteria, as HER2-positive status correlates with this compound efficacy in metastatic breast cancer . For preclinical models, HER2-amplified cell lines (e.g., SK-BR-3) and xenografts are used to assess this compound's tumor growth inhibition.
Q. How do researchers design preclinical studies to evaluate this compound’s synergistic effects with chemotherapeutic agents?
Answer: Preclinical synergy is tested using dose-response matrices (e.g., Chou-Talalay combination index) in HER2-positive cell lines. Researchers measure apoptosis (via flow cytometry) and proliferation (via Ki-67 staining) to quantify synergy. Orthotopic mouse models with HER2-driven tumors are treated with this compound and capecitabine, followed by histopathological analysis to assess tumor regression and metastasis suppression .
Q. What statistical methods are recommended to analyze time-to-progression (TTP) data in this compound clinical trials?
Answer: Kaplan-Meier survival analysis and log-rank tests are standard for comparing TTP between treatment arms. Cox proportional hazards models adjust for covariates like prior trastuzumab use or hormone receptor status. Interim analyses (e.g., in Study EGF100151) require pre-specified stopping rules to maintain trial integrity .
Advanced Research Questions
Q. How can researchers address conflicting survival outcomes in this compound combination therapy studies?
Answer: Contradictions arise from heterogeneous patient populations or variable HER2 testing protocols. Meta-analyses using individual patient data (IPD) can harmonize outcomes across studies. For example, subgroup analyses may reveal that this compound + aromatase inhibitors improve survival only in hormone receptor-positive subsets. Sensitivity analyses control for confounders like CYP2C8 polymorphism, which alters this compound metabolism .
Table 1: Survival Outcomes in Key this compound Trials
| Study | Combination Therapy | Median TTP (Months) | Hazard Ratio (95% CI) | Notes |
|---|---|---|---|---|
| EGF100151 | This compound + Capecitabine | 8.4 vs. 4.4 | 0.49 (0.34–0.71) | Prior trastuzumab required |
| TAnDEM | This compound + Anastrozole | 5.2 vs. 2.8 | 0.73 (0.53–1.00) | Hormone receptor-positive only |
Q. What methodologies mitigate pharmacokinetic interactions between this compound and CYP3A4 inhibitors in clinical trials?
Answer: Phase I trials use staggered dosing or dose reduction (e.g., this compound 1000 mg/day with strong CYP3A4 inhibitors like ketoconazole). Pharmacokinetic (PK) sampling at steady-state quantifies AUC and Cmax changes. Population PK models identify covariates (e.g., hepatic function) influencing this compound exposure. Researchers must monitor adverse events (e.g., diarrhea) and adjust protocols dynamically .
Q. How are adaptive trial designs applied to optimize this compound combination regimens in HER2-positive breast cancer?
Answer: Bayesian adaptive designs allow dose escalation/de-escalation based on real-time toxicity data (e.g., NCT00078572). Biomarker-driven arms (e.g., PIK3CA mutations) are added mid-trial to enrich responsive subgroups. Researchers use Simon’s two-stage design to terminate ineffective arms early, preserving resources .
Methodological Considerations
- Data Contradiction Resolution: Use IPD meta-analyses and sensitivity analyses to account for heterogeneity .
- Drug Interaction Management: Implement PK-guided dosing and population modeling in early-phase trials .
- Biomarker Validation: Standardize HER2 testing protocols across collaborating labs to reduce variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
